Diethyl [(ethoxycarbonyl)amino]propanedioate
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Overview
Description
Diethyl [(ethoxycarbonyl)amino]propanedioate, also known as diethyl malonate, is a diethyl ester of malonic acid. This compound is a colorless liquid with a mild, pleasant odor. It is widely used in organic synthesis, particularly in the preparation of barbiturates, artificial flavorings, and vitamins B1 and B6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(ethoxycarbonyl)amino]propanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Malonic acid+2Ethanol→Diethyl malonate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction is typically conducted in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(ethoxycarbonyl)amino]propanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to form acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a strong acid such as hydrochloric acid facilitates decarboxylation.
Major Products Formed
Alkylation: The major products are alpha-alkylated diethyl malonates.
Hydrolysis: The products are malonic acid and ethanol.
Decarboxylation: The products are acetic acid and carbon dioxide.
Scientific Research Applications
Diethyl [(ethoxycarbonyl)amino]propanedioate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [(ethoxycarbonyl)amino]propanedioate involves its conversion to reactive intermediates such as enolate ions. These intermediates can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Diethyl [(ethoxycarbonyl)amino]propanedioate is similar to other malonic esters such as:
Dimethyl malonate: The dimethyl ester of malonic acid, which has similar reactivity but different physical properties due to the presence of methyl groups instead of ethyl groups.
Diethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis, but with different reactivity due to the presence of a ketone group instead of a second ester group.
The uniqueness of this compound lies in its versatility as a synthetic intermediate and its ability to undergo a wide range of chemical reactions .
Properties
CAS No. |
58178-21-5 |
---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
diethyl 2-(ethoxycarbonylamino)propanedioate |
InChI |
InChI=1S/C10H17NO6/c1-4-15-8(12)7(9(13)16-5-2)11-10(14)17-6-3/h7H,4-6H2,1-3H3,(H,11,14) |
InChI Key |
PFPWCJGAZUXZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
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